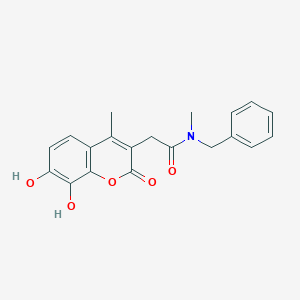![molecular formula C21H21NO4 B264441 N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, also known as BPCA, is a chemical compound that has been studied extensively in the field of scientific research. BPCA belongs to the class of coumarin derivatives and has shown potential in various applications such as drug development, cancer treatment, and as a fluorescent probe.
作用机制
The mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to activate the caspase pathway, which leads to the cleavage of proteins and ultimately cell death. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to have both biochemical and physiological effects. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been shown to have anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the study of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide. One area of research could be the development of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide as a potential drug candidate for cancer treatment. Another area of research could be the development of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide-based fluorescent probes for the detection of other metal ions. Further studies could also be conducted to understand the mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a chemical compound that has shown potential in various scientific research applications. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been studied extensively for its anti-cancer properties and its potential as a fluorescent probe. Further research is needed to fully understand the mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide and its potential as a drug candidate for cancer treatment.
合成方法
The synthesis of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves the reaction of 7-hydroxy-4-phenylcoumarin with butylbromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography or recrystallization.
科学研究应用
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been extensively studied in scientific research due to its potential applications in drug development and cancer treatment. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
属性
产品名称 |
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide |
|---|---|
分子式 |
C21H21NO4 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
N-butyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-11-22-20(23)14-25-16-9-10-17-18(15-7-5-4-6-8-15)13-21(24)26-19(17)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23) |
InChI 键 |
IAWNJZPQYBHSJG-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
规范 SMILES |
CCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)